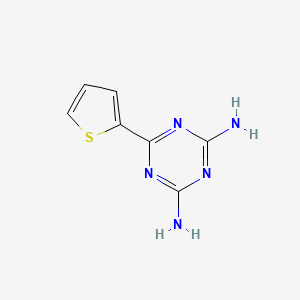

6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine

Description

Significance of 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Research

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions. This core structure is a versatile building block in organic synthesis and medicinal chemistry. nih.gov The nitrogen atoms in the triazine ring make it an electron-deficient system, which influences its reactivity and physical properties.

In medicinal chemistry, the 1,3,5-triazine scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds. nih.gov Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, antibacterial, and antifungal agents. nih.gov The ability of the triazine ring to participate in hydrogen bonding and other non-covalent interactions contributes to its efficacy as a pharmacophore. researchgate.net

Beyond pharmaceuticals, 1,3,5-triazine derivatives are crucial in materials science. They are used in the synthesis of polymers, dendrimers, and supramolecular assemblies. nih.gov The symmetrical nature of the s-triazine core makes it an ideal component for creating well-ordered, star-shaped molecules and porous organic frameworks. chim.it

Overview of Thiophene-Substituted Triazines in Advanced Materials and Chemical Synthesis

Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle. When a thiophene ring is attached to a triazine core, the resulting thiophene-substituted triazine exhibits a unique combination of properties derived from both moieties. Thiophene acts as an electron-rich aromatic system, which contrasts with the electron-deficient nature of the triazine ring. This donor-acceptor (D-A) characteristic is highly sought after in the development of advanced materials. semanticscholar.org

Thiophene-substituted triazines have been explored for their potential in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.commdpi.com The electronic properties of these molecules can be fine-tuned by modifying the substitution pattern on either the thiophene or triazine ring. In chemical synthesis, thiophene-substituted triazines serve as versatile intermediates for creating more complex molecular architectures. The thiophene ring can be readily functionalized, allowing for the introduction of various substituents to modulate the molecule's properties.

Contextualization of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine within the Broader Field of Heterocyclic Chemistry

This compound is a specific example of a thiophene-substituted triazine. Its structure features a thiophene ring connected at the 2-position to the 6-position of a 2,4-diamino-1,3,5-triazine core. The presence of two amino groups on the triazine ring significantly influences the compound's electronic properties and potential for intermolecular interactions.

While extensive research dedicated solely to this compound is not widely available in public scientific literature, its chemical nature can be inferred from the well-established chemistry of its components. The amino groups are electron-donating, which can modulate the electron-deficient character of the triazine ring. This can affect the molecule's reactivity, solubility, and its ability to coordinate with metal ions.

The synthesis of 2,4-diamino-1,3,5-triazines is often achieved through the reaction of dicyandiamide (B1669379) with nitriles, a method that can be adapted for greener synthesis using microwave irradiation. rsc.org For this compound, a plausible synthetic route would involve the reaction of dicyandiamide with thiophene-2-carbonitrile.

Below is a table summarizing the basic properties of the target compound.

| Property | Value | Source |

| Chemical Formula | C₇H₇N₅S | researchgate.net |

| Molecular Weight | 193.23 g/mol | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

| CAS Number | 35841-87-3 | chim.it |

| Appearance | Solid | chim.it |

Research Trajectories and Future Prospects in Thienyltriazine Chemistry

The field of thienyltriazine chemistry is poised for significant advancements, driven by the quest for new materials with tailored electronic and optical properties. Future research is likely to focus on several key areas:

Development of Novel Organic Semiconductors: The donor-acceptor nature of thienyltriazines makes them prime candidates for use in organic electronics. Research will likely continue to explore how modifications to the molecular structure impact charge transport and photophysical properties. researchgate.net

Catalysis: Covalent triazine frameworks incorporating thiophene units have shown promise as heterogeneous photocatalysts. mdpi.com Future work may focus on developing more efficient and selective catalysts for a variety of organic transformations.

Medicinal Chemistry: Given the established biological activity of both triazine and thiophene derivatives, there is potential for the discovery of new therapeutic agents based on the thienyltriazine scaffold. rsc.org Investigations into their interactions with biological targets will be a key area of research.

Supramolecular Chemistry: The ability of the triazine ring to participate in hydrogen bonding and other non-covalent interactions opens up possibilities for the design of novel supramolecular architectures with applications in sensing, molecular recognition, and self-healing materials. researchgate.netrsc.org

The exploration of compounds like this compound and its derivatives will be instrumental in advancing these research frontiers.

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H,(H4,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTKZMCIEMDLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189383 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35841-87-3 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035841873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENT 60103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92FP32A8NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Selective Functionalization of 6 Thiophen 2 Yl 1,3,5 Triazine 2,4 Diamine and Its Derivatives

Classical Approaches to 1,3,5-Triazine (B166579) Core Synthesis

The foundational methods for constructing the 1,3,5-triazine core have traditionally relied on condensation reactions and nucleophilic substitutions, which remain relevant for their simplicity and accessibility.

Condensation Reactions Involving Cyanoguanidine and Related Precursors

A primary and well-established route to 2,4-diamino-1,3,5-triazines involves the reaction of cyanoguanidine (dicyandiamide) with various electrophiles. researchgate.netchim.it This method is valued for its straightforward nature and the availability of the starting materials. For instance, the reaction of cyanoguanidine with nitriles under microwave irradiation presents a green and efficient procedure, often reducing solvent usage and reaction times. researchgate.netrsc.org

A notable one-pot, three-component condensation reaction utilizes cyanoguanidine, an aromatic aldehyde (such as thiophene-2-carboxaldehyde), and an arylamine. nih.govrsc.org This reaction, often facilitated by hydrochloric acid, proceeds through a dihydrotriazine intermediate. Subsequent treatment with a base promotes a rearrangement and dehydrogenative aromatization to yield the final 6,N²-diaryl-1,3,5-triazine-2,4-diamine scaffold. nih.govresearchgate.net This approach has been successfully applied to generate extensive libraries of these compounds for biological screening. nih.govrsc.orgresearchgate.net

| Precursors | Reagents | Conditions | Product | Yield (%) | Reference |

| Cyanoguanidine, Thiophene-2-carboxaldehyde, 4-Methoxyaniline | HCl, Base | Microwave irradiation | N²-(4-Methoxyphenyl)-6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine | 70 | nih.gov |

| Cyanoguanidine, Benzonitrile | KOH | Microwave, [bmim][PF6] | 6-Phenyl-1,3,5-triazine-2,4-diamine | 87 | semanticscholar.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Triazines

Nucleophilic aromatic substitution (SNAr) on a pre-formed triazine ring, typically cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a versatile strategy for introducing various substituents. mdpi.commdpi.com The chlorine atoms on cyanuric chloride can be sequentially replaced by different nucleophiles by carefully controlling the reaction temperature.

For the synthesis of thiophene-substituted triazines, this method would involve the reaction of a halogenated triazine with a suitable thiophene-based nucleophile. For example, reacting 6-chloro-1,3,5-triazine-2,4-diamine (B21410) with a thiophene (B33073) derivative under appropriate conditions could yield the target compound. SNAr reactions are also crucial for the further functionalization of the triazine core, allowing for the introduction of diverse functionalities. mdpi.comnih.gov The reactivity of the thiophene ring towards nucleophilic substitution is notably higher than that of corresponding benzene (B151609) analogues, a factor that can be exploited in designing synthetic routes. uoanbar.edu.iq

Modern Catalytic and Advanced Synthetic Procedures

To enhance efficiency, yield, and substrate scope, modern synthetic methods employing transition metal catalysis and advanced energy sources have been developed.

Transition Metal-Catalyzed Coupling Reactions for Thiophene Moiety Incorporation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and are well-suited for incorporating the thiophene moiety onto a triazine core. organic-chemistry.orglookchem.com

The Suzuki coupling reaction involves the coupling of a halo-triazine with a thiophene boronic acid derivative in the presence of a palladium catalyst and a base. lookchem.comresearchgate.net This method has been successfully used to synthesize a variety of 6-aryl-2,4-diaminotriazines and pyrimidines. lookchem.comresearchgate.net For instance, 6-chloro-1,3,5-triazine-2,4-diamine can be coupled with thiophene-2-boronic acid to produce 6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine. rsc.org

The Stille coupling offers another route, reacting an organotin compound (e.g., a thiophenylstannane) with a halogenated triazine. organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orglibretexts.org

These coupling reactions are highly valued for their functional group tolerance and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. acs.org

| Coupling Reaction | Triazine Substrate | Thiophene Reagent | Catalyst System | Product | Reference |

| Suzuki | 6-Chloro-1,3,5-triazine-2,4-diamine | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | This compound | lookchem.comrsc.org |

| Stille | 6-Iodo-1,3,5-triazine-2,4-diamine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | This compound | wikipedia.org |

Ruthenium-Catalyzed Synthesis of Substituted Triazines

Ruthenium catalysts have emerged as effective tools for the synthesis of substituted 1,3,5-triazines. rsc.org An efficient method involves the ruthenium-catalyzed reaction of alcohols and biguanides under mild conditions. rsc.orgrsc.org This approach offers a pathway to tri-substituted 1,3,5-triazines with moderate to good yields and tolerates various functional groups on the starting materials. rsc.org More recently, ruthenium-catalyzed oxidative C-H activation has been utilized to synthesize N-(2-triazine) indoles, demonstrating the potential of ruthenium to facilitate the formation of complex heterocyclic systems where the triazine ring can act as a directing group. nih.govnih.gov While direct synthesis of this compound using this specific method is not explicitly detailed, the principles suggest its potential applicability.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of 1,3,5-triazines by significantly reducing reaction times, improving yields, and often leading to cleaner reactions with easier work-up procedures. semanticscholar.orgnih.govfrontiersin.org

This technology has been successfully applied to the aforementioned one-pot, three-component synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aldehydes, and amines, providing a rapid and efficient route to large compound libraries. nih.govrsc.orgresearchgate.net The reaction of dicyandiamide (B1669379) with nitriles to form 2,4-diamino-1,3,5-triazines is also significantly accelerated under microwave irradiation, qualifying it as a green chemistry procedure. researchgate.netrsc.org Furthermore, microwave heating has been shown to be effective in promoting the synthesis of various fused triazine systems bearing thiophene moieties. nih.govresearchgate.net

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Three-component condensation | Cyanoguanidine, Aromatic Aldehydes, Arylamines | Microwave, HCl | 15-30 min | 12-70 | nih.govsemanticscholar.org |

| Dicyandiamide and Nitriles | Dicyandiamide, Benzonitrile | Microwave, KOH | 12 min | 87 | semanticscholar.org |

| Heterocycle formation | 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Microwave | Short | Efficient | nih.gov |

Multicomponent Cyclization Strategies for 2,4-Diamino-1,3,5-triazines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the 2,4-diamino-1,3,5-triazine core in a single step. These strategies are valued for their operational simplicity and ability to generate diverse molecular libraries.

One prominent method involves the microwave-assisted, one-pot, three-component condensation of cyanoguanidine (dicyandiamide), an aromatic aldehyde, and an arylamine. nih.govnih.gov This reaction proceeds in the presence of an acid, such as hydrochloric acid, followed by a base-promoted rearrangement and dehydrogenative aromatization to yield the stable 1,3,5-triazine ring. nih.gov For the synthesis of the thiophene-substituted target, thiophene-2-carboxaldehyde would serve as the aldehyde component. The use of focused microwave irradiation significantly accelerates the reaction, making it a highly valuable synthetic approach. nih.govresearchgate.netrsc.org

Another effective green chemistry approach is the reaction of dicyandiamide with nitriles, also often performed under microwave irradiation. researchgate.netrsc.org This method is advantageous due to reduced solvent usage, short reaction times, and straightforward purification. researchgate.netrsc.org

Furthermore, an iodine-promoted multicomponent cyclization has been reported for synthesizing 2,4-diamino-1,3,5-triazines from methyl ketones, cyanamides, and arylamines, involving the formation of four C-N bonds in a consecutive manner. nih.gov This expands the range of accessible starting materials for creating diverse triazine derivatives. nih.gov

The following table summarizes various multicomponent strategies for the synthesis of the 2,4-diamino-1,3,5-triazine scaffold.

| Reactants | Key Conditions | Advantages | Reference |

|---|---|---|---|

| Cyanoguanidine, Aromatic Aldehyde, Arylamine | Microwave irradiation, HCl, followed by base | One-pot, rapid, generates broad chemical space | nih.govnih.gov |

| Dicyandiamide, Nitrile | Microwave irradiation, minimal solvent | Green procedure, short reaction time, simple work-up | researchgate.netrsc.org |

| Methyl Ketone, Cyanamide, Arylamine | Iodine-promoted | Avoids complex substrate pre-synthesis, mild conditions | nih.gov |

Regioselective Derivatization and Functionalization of this compound

The presence of multiple reactive sites—two primary amino groups and the thiophene ring—in this compound allows for a wide range of chemical modifications. Achieving regioselectivity is crucial for synthesizing derivatives with specific functions.

The two primary amino groups on the 1,3,5-triazine ring are nucleophilic and represent the primary sites for derivatization. These groups can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. The reactivity of these amino groups can be modulated to achieve mono- or di-substitution, analogous to the controlled substitution of chlorine atoms on a cyanuric chloride core. nih.gov

The thiophene ring offers sites for electrophilic aromatic substitution. Due to the directing effect of the sulfur atom, electrophilic attack is expected to occur preferentially at the C5 position (alpha to the sulfur and adjacent to the triazine substituent). Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. Regioselective metallation of the thiophene ring, followed by quenching with an electrophile, provides another powerful method for introducing substituents at specific positions.

The reaction of the primary amino groups of this compound with aldehydes or ketones yields Schiff base (diimine) derivatives. This condensation reaction is a straightforward method for extending the molecular framework and introducing new functionalities. While there are limited studies specifically on Schiff bases derived from 2,4-diamino-1,3,5-triazines, the general methodology is well-established. acs.org

The synthesis typically involves refluxing the diamino-triazine with a suitable aldehyde (e.g., substituted benzaldehydes) in a solvent like ethanol, often with a few drops of an acid catalyst such as acetic acid or hydrochloric acid. rsc.orgacs.org The resulting Schiff bases, which contain imine (-C=N-) linkages, are important as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. acs.org The reaction can be designed to produce either mono- or di-substituted imine products depending on the stoichiometry of the reactants.

Making this compound or its derivatives nanodispersible is essential for applications in drug delivery and materials science. This can be achieved by chemically modifying the molecule to either induce self-assembly into nanostructures or to enable conjugation with pre-formed nanoparticles.

One strategy is to introduce both hydrophobic and hydrophilic moieties to create an amphiphilic molecule. For instance, reacting the amino groups with long alkyl chains (hydrophobic) and moieties like polyethylene (B3416737) glycol (PEG) (hydrophilic) can lead to derivatives that self-assemble into vesicles or other nanostructures in aqueous media. researchgate.net

Another approach involves functionalizing the parent molecule for covalent attachment to nanoparticle surfaces. The amino groups can be used as anchor points to graft the triazine derivative onto materials like silica (B1680970) or magnetite nanoparticles that have been pre-functionalized with reactive groups (e.g., isocyanates or epoxides). nih.govacs.org For example, triazine-based dendrons have been successfully grafted onto the surface of amino-functionalized magnetite nanoparticles. nih.gov Additionally, triazine derivatives can be incorporated into nanoparticle matrices, such as calcium citrate, during their formation, leading to drug-loaded nanoparticles with pH-responsive release characteristics. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 6 Thiophen 2 Yl 1,3,5 Triazine 2,4 Diamine Analogues

Elucidation of Molecular Structure through Comprehensive Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about their atomic composition, connectivity, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal correlations between different nuclei, aiding in the definitive assignment of complex structures.

For 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine analogues, ¹H NMR spectra typically show characteristic signals for the protons of the thiophene (B33073) and triazine rings, as well as any substituents. For instance, in N²-(4-Methoxyphenyl)-6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine, the methoxy (B1213986) group protons appear as a singlet at approximately 3.74 ppm, while the aromatic protons of the thiophene and phenyl rings appear as multiplets in the downfield region. nih.gov The amino group protons often appear as broad singlets.

¹³C NMR spectra provide complementary information, with distinct signals for the carbon atoms of the triazine ring, the thiophene ring, and any attached functional groups. In thiophene-containing covalent triazine frameworks, chemical shifts around 169 ppm are characteristic of the N=C-N triazine groups, while thiophene carbons resonate at approximately 129, 133, and 144 ppm. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the structural assignments made from 1D spectra. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analogue

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | 7.10 (dd) | 127.5 |

| Thiophene H-4 | 7.55 (dd) | 128.0 |

| Thiophene H-5 | 7.80 (dd) | 130.0 |

| Triazine NH₂ | 6.80 (br s) | - |

| Triazine C2/C4 | - | 167.0 |

| Triazine C6 | - | 170.0 |

Note: Data are hypothetical and representative. Actual values may vary depending on the specific analogue and solvent used.

In the IR spectra of this compound analogues, characteristic bands are observed for the N-H stretching of the amino groups, typically in the range of 3120-3480 cm⁻¹. researchgate.net The stretching vibrations of the C=N bonds within the triazine ring appear around 1367 cm⁻¹. mdpi.com Skeletal vibrations of the thiophene and triazine rings are observed in the 1400-1600 cm⁻¹ region. rsc.org The out-of-plane and in-plane bending vibrations of the C-H bonds of the thiophene ring can be found at approximately 790 cm⁻¹ and 1038 cm⁻¹, respectively. mdpi.com

Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations. In phenyl-triazine compounds, prominent peaks at around 1601 cm⁻¹ and 1392 cm⁻¹ are assigned to the motion of the phenyl group and the conjugated stretching vibration between the phenyl and triazine rings, respectively. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amino) | 3120 - 3480 | IR |

| C=N Stretch (Triazine) | ~1367 | IR, Raman |

| Ring Skeletal Vibrations | 1400 - 1600 | IR, Raman |

| Thiophene C-H Bending (out-of-plane) | ~790 | IR |

| Thiophene C-H Bending (in-plane) | ~1038 | IR |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. iosrjournals.org The wavelengths of maximum absorption (λ_max) and the intensity of the absorption bands are related to the extent of π-conjugation in the molecule.

Thiophene-based covalent triazine frameworks exhibit strong absorption bands in the UV and visible regions, indicating an extended π-conjugated system. mdpi.com For example, a thiophene-based covalent triazine framework (TP-CTF) shows absorption bands at approximately 280, 380, and 550 nm. mdpi.com The absorption in the visible region is attributed to the bithiophene moieties within the structure. mdpi.com

The electronic properties of these compounds can be tuned by modifying the substituents on the triazine or thiophene rings. This allows for the rational design of materials with specific optical properties. The band gap (Eg) of these materials can be estimated from the onset of the absorption edge in the UV-Vis spectrum. rsc.org

Table 3: UV-Vis Absorption Data for a Thiophene-Based Covalent Triazine Framework

| Absorption Maximum (λ_max) | Region | Associated Structural Feature |

| ~280 nm | UV | π-π* transitions in aromatic systems |

| ~380 nm | UV-Vis | Extended π-conjugation |

| ~550 nm | Visible | Bithiophene moieties |

Source: Data adapted from a study on thiophene-based covalent triazine frameworks. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. miamioh.edu The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the molecular formula is C₇H₇N₅S, corresponding to a molecular weight of approximately 193.23 g/mol . nih.gov

The fragmentation pattern provides valuable information about the different structural units within the molecule. Common fragmentation pathways for thiophene derivatives involve cleavage of the thiophene ring, while triazine-containing compounds often show fragmentation of the triazine ring. researchgate.net The analysis of these fragment ions helps to confirm the proposed structure of the synthesized compounds.

Crystallographic Investigations and Solid-State Structural Analysis

While spectroscopic methods provide detailed information about the molecular structure, crystallographic techniques, particularly single-crystal X-ray diffraction, offer an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, providing precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine has been reported, revealing the spatial arrangement of the thiophene rings around the central triazine core. nih.gov For this compound and its analogues, SCXRD studies would provide crucial information on the planarity of the molecule, the orientation of the thiophene ring relative to the triazine ring, and the hydrogen bonding networks formed by the amino groups in the solid state. researchgate.net These structural details are vital for understanding the material's properties and for designing new materials with desired functionalities. mdpi.com For instance, in the crystal structure of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules into ribbons. nih.gov

Table 4: Crystallographic Data for a Representative Triazine Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

| Volume (ų) | 534 |

Source: Data for 2,4,6-triamino-1,3,5-triazine (melamine). researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Architectures

The crystal structures of 2,4-diamino-6-substituted-1,3,5-triazines are characterized by extensive networks of intermolecular interactions that dictate their supramolecular assembly. These interactions lead to the formation of diverse and often complex three-dimensional architectures. The self-assembly capabilities of these molecules are largely driven by the interplay of hydrogen bonding, π-stacking, and other weaker non-covalent forces. chim.it The specific nature of the substituent at the 6-position of the triazine ring, as well as the presence of co-crystallized solvent molecules, can significantly influence the resulting crystal packing and supramolecular topology. researchgate.net

Hydrogen Bonding Networks (N-H…N, N-H…O, C-H…N)

Hydrogen bonding is a dominant force in the crystal packing of diaminotriazine derivatives. The amino groups on the triazine ring act as effective hydrogen bond donors, while the ring nitrogen atoms serve as acceptors. This donor-acceptor pattern facilitates the formation of robust and predictable hydrogen-bonding motifs.

A frequently observed motif is the R²₂(8) graph-set, where two triazine molecules form a dimeric structure through a pair of N-H…N hydrogen bonds. researchgate.net These dimers can then act as building blocks, further connected by additional hydrogen bonds to form higher-order structures like ribbons or sheets. chim.it For instance, in some 2,4-diamino-6-aryl-1,3,5-triazines, molecules are linked into ribbons through double N-H---N hydrogen bonds, which in turn connect to form a 3D network. chim.it

| Interaction Type | Donor | Acceptor | Common Motifs | Reference |

| N-H…N | Amino Group (-NH₂) | Triazine Ring Nitrogen | R²₂(8) Dimer, Ribbons, Sheets | chim.it, researchgate.net |

| N-H…O | Amino Group (-NH₂) | Carbonyl Oxygen, Solvent Oxygen | R²₂(8) Motif (in co-crystals) | researchgate.net, researchgate.net |

| O-H…N | Hydroxyl Group (Acid, Solvent) | Triazine Ring Nitrogen | R²₂(8) Motif (in co-crystals) | researchgate.net |

| C-H…N | Aromatic/Aliphatic C-H | Triazine Ring Nitrogen | Chain/Network Formation | researchgate.net |

Pi-Stacking (π-π) and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-π stacking interactions are significant in organizing the supramolecular structures of aromatic and heteroaromatic triazine analogues. These interactions are particularly prominent in derivatives containing phenyl or other aryl substituents. chim.it The stacking can occur between the triazine rings and the appended aromatic rings, or between the aromatic rings of adjacent molecules.

The geometry of these π-π interactions can vary, including parallel-displaced or T-shaped arrangements, and they often work in concert with hydrogen bonds to build complex 3D networks. chim.it For example, in certain silver(I) complexes with 2,4-diamino-6-phenyl-1,3,5-triazine, π-π stacking interactions are observed and contribute to the dimensionality of the resulting coordination polymer. chim.it In other thiophene-containing systems, slipped π-π stacking between aromatic rings has been noted, with centroid-to-centroid distances around 3.8-3.9 Å. researchgate.netnih.gov

Other non-covalent interactions, such as C-H…π, also contribute to the stability of the crystal lattice. researchgate.netresearchgate.net These weaker interactions involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of a nearby aromatic ring, further guiding the molecular packing. The interplay between strong hydrogen bonds and weaker π-stacking and C-H…π interactions creates a delicate energetic balance that defines the final supramolecular architecture. nih.govrsc.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.govnih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen bonds. nih.govmdpi.com

This technique, coupled with 2D fingerprint plots, allows for the deconvolution of the crystal packing into contributions from different types of atomic contacts. For various thiophene and triazine derivatives, Hirshfeld analysis has provided quantitative insights into their interaction profiles. mdpi.commdpi.comresearchgate.net

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Distinct features on the plot correspond to specific interaction types:

H…H contacts: Typically appear as the largest, most diffuse region, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.govmdpi.com

N-H…N/O or O-H…N contacts: Appear as sharp, distinct spikes at short dᵢ and dₑ values, characteristic of strong hydrogen bonds. mdpi.com

C-H…π contacts: Often visible as "wings" on the fingerprint plot. nih.gov

π-π stacking: Can appear as regions where dᵢ and dₑ are roughly equal. mdpi.com

For example, in the analysis of an isatin-s-triazine derivative, the molecular packing was found to be controlled by O…H (7.1%), C…H (16.4%), C…C (1.6%), H…H (34.8%), N…H (8.0%), and C…N (4.0%) interactions. mdpi.com In another study on a tetranuclear s-triazine Schiff base complex, the dominant interactions were H…H (52.8%), Cl…H (19.0%), N…H (9.7%), and C…H (7.7%). mdpi.com These quantitative data provide a detailed picture of the forces governing the supramolecular assembly.

| Compound Type | Dominant Interaction | Percentage Contribution | Reference |

| Isatin-s-triazine derivative | H…H | 34.8% | mdpi.com |

| C…H | 16.4% | mdpi.com | |

| N…H | 8.0% | mdpi.com | |

| Tetranuclear s-triazine complex | H…H | 52.8% | mdpi.com |

| Cl…H | 19.0% | mdpi.com | |

| N…H | 9.7% | mdpi.com | |

| Pyrrolo-thiazine complex | H…H | 67.2% | nih.gov |

| C…H/H…C | 8.9% | nih.gov | |

| S…H/H…S | 4.1% | nih.gov |

Investigation of Polymorphism and Solvate Formation

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study for triazine derivatives. Different polymorphs can arise from variations in crystallization conditions, such as solvent and temperature, and exhibit different physicochemical properties. The conformational flexibility of the molecule, particularly the rotational freedom of the substituent at the 6-position, can give rise to different polymorphs. rsc.org

For N-2,6-diaryl-1,3,5-triazine-2,4-diamine, two polymorphs were identified that could be interconverted through a single-crystal to single-crystal phase transformation. researchgate.net This phenomenon is often rooted in subtle differences in intermolecular interactions, such as a switch between different hydrogen bonding patterns or π-stacking arrangements.

The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a common feature. The inclusion of solvent can fundamentally alter the supramolecular assembly by participating in or disrupting the hydrogen-bonding network. researchgate.net The analysis of hydrogen bond networks in various 3,5-diamino-6-aryl triazine derivatives suggests a strong influence of co-crystallizing solvent molecules on the resulting hydrogen bond topology. researchgate.net This highlights the importance of carefully controlling crystallization conditions to obtain a desired solid form.

Symmetry Considerations and Molecular Conformation Studies

A crucial conformational parameter in 6-aryl and 6-heteroaryl triazines is the dihedral angle between the plane of the triazine ring and the plane of the substituent ring. This angle is determined by a balance between steric hindrance and the drive for extended conjugation. X-ray crystallographic studies on analogous compounds report a wide range of these dihedral angles.

| Compound Analogue | Rings | Dihedral Angle (°) | Reference |

| 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine | Triazine – Benzene (B151609) | 29.2 | researchgate.net |

| 4-Aryl-5-(thiophen-2-yl)-1,2,4-triazole derivative | Thiophene – Triazole | 17.92 | mdpi.com |

| 2-Amino-4-(thiophen-2-yl)pyridine derivative | Thiophene – Pyridine | 44.8 / 48.9 (disordered) | nih.gov |

| Triphenyl-s-triazine | Phenyl - Triazine | 0 - 27 | capes.gov.br |

Computational and Theoretical Investigations of 6 Thiophen 2 Yl 1,3,5 Triazine 2,4 Diamine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods allow for a detailed analysis of geometric and electronic structures, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized ground-state geometry of 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles.

Typically, a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) is used for geometry optimization. Theoretical studies on analogous heterocyclic systems have shown that such calculations can accurately reproduce experimental geometries. For this molecule, DFT would likely predict a high degree of planarity, particularly within the triazine and thiophene (B33073) rings. The dihedral angle between the two rings is a critical parameter, influencing the extent of π-conjugation across the molecule. In similar structures, like 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, the dihedral angle between the triazine and benzene (B151609) rings is found to be relatively small, suggesting significant electronic communication between the aromatic systems. nih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

The structure of this compound suggests a pronounced donor-acceptor (D-A) character. The thiophene ring, being electron-rich, and the amino groups act as the primary electron donors, while the electron-deficient 1,3,5-triazine (B166579) ring serves as the acceptor. nih.gov Consequently, FMO analysis is expected to show that the HOMO density is primarily localized on the thiophene ring and the exocyclic amino groups. Conversely, the LUMO density would be concentrated on the triazine ring. griffith.edu.au

A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For D-A systems, this gap is also directly related to the electronic absorption properties of the molecule.

Below is a table of representative FMO parameters for a molecule with a similar donor-acceptor thiophene-heterocycle structure, calculated using DFT.

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 to -6.2 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. |

Note: The values presented are illustrative, based on DFT calculations for analogous heterocyclic donor-acceptor systems, and serve to represent the expected electronic characteristics of this compound.

Mulliken population analysis is a method for calculating partial atomic charges, providing insight into the charge distribution within a molecule. This analysis helps identify electrophilic and nucleophilic sites. For this compound, it is expected that the nitrogen atoms of the triazine ring and the sulfur atom of the thiophene ring would possess negative Mulliken charges due to their high electronegativity. The hydrogen atoms of the amino groups would carry positive charges.

A more intuitive visualization of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are expected around the nitrogen atoms of the triazine ring.

Blue regions represent positive electrostatic potential, corresponding to electron-poor areas prone to nucleophilic attack. These would be located around the hydrogen atoms of the amino groups.

Green regions denote neutral or near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Theoretical Exploration of Reaction Mechanisms and Pathways

DFT calculations are also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. For this compound, theoretical studies could explore various reaction pathways, such as electrophilic substitution on the thiophene ring or reactions involving the amino groups.

For example, the mechanism of electrophilic aromatic substitution could be modeled by calculating the activation energies for substitution at different positions on the thiophene ring. The calculated energy barriers would predict the most likely site of reaction. Similarly, the reactivity of the amino groups in condensation or substitution reactions can be explored. Computational studies on the reaction mechanisms of other triazine derivatives have successfully elucidated complex pathways, including ring-opening and rearrangements. researchgate.netresearchgate.netmdpi.com

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, typically showing good agreement with experimental spectra. This allows for the precise assignment of vibrational modes to specific molecular motions (e.g., C-N stretching, N-H bending).

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. griffith.edu.autsu.ru For this compound, TD-DFT would likely predict intense transitions corresponding to π→π* and intramolecular charge transfer (ICT) from the donor (thiophene/amino) to the acceptor (triazine) moieties.

Computational Studies on Structure-Property Relationships

A key advantage of computational modeling is the ability to systematically study structure-property relationships. By making targeted chemical modifications to the parent structure of this compound in silico, researchers can predict how these changes will affect its electronic and chemical properties.

For instance, introducing electron-donating or electron-withdrawing substituents at various positions on the thiophene or triazine rings would alter the HOMO and LUMO energy levels. An electron-donating group on the thiophene ring would be expected to raise the HOMO energy and decrease the HOMO-LUMO gap, leading to a red-shift in the absorption spectrum. Conversely, an electron-withdrawing group on the triazine ring would lower the LUMO energy, also resulting in a smaller energy gap. Such studies are invaluable for the rational design of new molecules with tailored optical, electronic, or reactive properties for specific applications, a strategy that has been effectively applied to libraries of related triazine compounds. nih.gov

Correlation of Molecular Structure with Optoelectronic Characteristics

No dedicated research articles detailing the correlation between the molecular structure of this compound and its optoelectronic characteristics were identified. Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which are typically employed to investigate properties like HOMO/LUMO energy levels, band gaps, and absorption spectra for this specific compound, are not available in the reviewed literature.

Theoretical Insights into Aggregation Behavior and Film-Forming Ability

Similarly, there is a lack of theoretical investigations into the aggregation behavior and film-forming ability of this compound. Such studies would typically involve molecular dynamics simulations or other computational methods to understand intermolecular interactions, packing structures, and the potential for this compound to form ordered thin films, which are crucial for applications in organic electronics.

Due to the absence of specific data for this compound, the creation of data tables and a detailed discussion of research findings as per the instructions is not possible.

Advanced Applications in Materials Science and Chemical Engineering

Development of Functional Polymers and Macromolecular Architectures

The inherent structural features of 6-(thiophen-2-yl)-1,3,5-triazine-2,4-diamine make it an exemplary candidate for the synthesis of complex macromolecular structures. The triazine ring provides a rigid, planar core, while the diamine groups offer reactive sites for polymerization and derivatization.

Synthesis and Characterization of Star Molecules and Dendrimers Based on Triazine Cores

The C3-symmetric nature of the 1,3,5-triazine (B166579) core makes it an ideal scaffold for the construction of well-defined star-shaped molecules and dendrimers. nih.gov Dendrimers are nano-sized, radially symmetric molecules with a monodisperse, tree-like structure. mdpi.com Their synthesis can be achieved through repetitive chemical reactions, leading to layered structures known as generations. mdpi.com The two primary methods for dendrimer synthesis are the divergent approach, building from the core outwards, and the convergent approach, building from the periphery inwards. mdpi.com

While specific dendrimers based on this compound are a niche area of research, the foundational chemistry is well-established. The two amine groups on the triazine ring serve as reactive points for initiating dendritic growth, similar to the use of ethylene (B1197577) diamine in the synthesis of widely known Poly(AMidoAMine) (PAMAM) dendrimers. mdpi.com By reacting these amine groups with appropriate monomers in a stepwise fashion, successive generations of dendritic arms can be built, leading to macromolecules with a high degree of branching and a large number of terminal functional groups. scielo.org The synthesis of novel star-shaped compounds based on an s-triazine core linked to various heterocyclic systems has been reported, underscoring the versatility of the triazine precursor. nih.gov

Linear and Hyperbranched Polymers for Advanced Material Design

Beyond discrete star molecules, the thienyl-triazine motif is integral to the design of advanced linear and hyperbranched polymers. nih.gov Hyperbranched polymers are three-dimensional macromolecules characterized by a dendritic and globular architecture, which imparts unique properties such as abundant functional groups, low viscosity, and high solubility. rsc.org They can often be synthesized in a convenient one-pot polymerization process. rsc.org

A series of hyperbranched polymers featuring a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core with polyfluorene arms has been successfully synthesized, demonstrating the utility of this structural combination. nih.gov These polymers exhibit good thermal stability and tunable photophysical properties. nih.gov The this compound molecule, with its two reactive amine groups and a distinct thiophene (B33073) unit, can be conceptualized as an A2B-type monomer, a common building block for hyperbranched polymers. This allows for polycondensation reactions that result in highly branched, three-dimensional structures without the need for the laborious, stepwise synthesis required for perfect dendrimers. scielo.orgnsf.gov

Conjugated Porous Polymers (CPPs) and Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks (CTFs) are a significant subclass of porous organic polymers (POPs) that have garnered substantial interest for their exceptional thermal and chemical stability, high nitrogen content, and tunable porosity. nih.govazaruniv.ac.ir These materials are constructed from light elements linked by strong covalent bonds, particularly the aromatic C=N linkage within the triazine unit. azaruniv.ac.irrsc.org

The incorporation of thiophene units into these frameworks has been shown to create materials with exciting properties. mdpi.com Thiophene-based CTFs can be synthesized through various methods, leading to porous materials with applications in photocatalysis and gas separation. mdpi.com The presence of thiophene moieties can enhance photocatalytic activity by broadening visible light absorption and improving charge separation, while the triazine units often serve as the primary catalytic centers. mdpi.com The this compound unit can be integrated into larger covalent organic frameworks (COFs) through reactions involving its amine or thiophene functionalities, for instance, via Stille coupling reactions to form extended conjugated networks. mdpi.com

The inherent porosity and nitrogen-rich nature of CTFs make them excellent candidates for gas adsorption and separation applications. rsc.orgnih.gov The high concentration of nitrogen atoms within the framework provides polar sites that can interact favorably with CO2 molecules. nih.gov Research has shown that CTFs with high nitrogen content and ultramicropores (pores < 7 Å) exhibit excellent capabilities for selective CO2 capture. acs.org One such framework demonstrated high CO2 adsorption (57.2 cc/g at 298 K) and impressive selectivities for CO2 over N2 (102.4) and CH4 (20.5). acs.org

Thiophene-based CTFs have also shown specific potential for the selective separation of gas mixtures. mdpi.com For example, CTFs containing bithiophene units were noted for their ability to exclude N2 adsorption at low temperatures, suggesting a high potential for N2/CO2 separation. mdpi.com Dynamic breakthrough experiments have confirmed that CTFs can effectively separate gas mixtures like CO2/N2 and CO2/CH4. acs.org The combination of the polar triazine core and the functionalizable thiophene unit in this compound provides a strong foundation for designing CTFs with tailored gas separation properties.

The performance of CTFs in applications like gas storage is directly linked to their specific surface area and pore structure. These properties are typically characterized using nitrogen adsorption-desorption isotherms at 77 K, with the surface area calculated using the Brunauer–Emmett–Teller (BET) method.

The porosity of thiophene-containing frameworks can vary significantly based on the specific building blocks and synthesis conditions. Research on various thiophene-based covalent organic frameworks (T-COFs) and CTFs has yielded a range of surface areas and pore sizes, highlighting the tunability of these materials. For instance, some T-COFs have shown high BET surface areas, while certain thiophene-based CTFs exhibit lower porosity but interesting selective adsorption behaviors. mdpi.comnih.gov Functionalization can also play a key role; one study found that an amide-functionalized CTF had a BET surface area of 1001 m²/g, significantly higher than its unfunctionalized counterpart (746 m²/g). nih.gov

Below is a table summarizing the porosity data for several representative thiophene-triazine-based porous polymers.

| Material | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

|---|---|---|---|

| T-COF 1 | 927 | Not Specified | nih.gov |

| T-COF 2 | 562 | Not Specified | nih.gov |

| T-COF 3 | 544 | Not Specified | nih.gov |

| TP-CTF | 235 | Not Specified (Microporous) | mdpi.com |

| CTF-PO71 | 1001 | ~0.61 | nih.gov |

| TpTt COF | 277 | 1.3 | ntu.ac.uk |

Coordination Chemistry and Metal-Organic Systems

The this compound molecule is a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules. mdpi.comdtic.mil The triazine core, with its three nitrogen atoms, and the two exocyclic amine groups provide multiple nitrogen donor sites. Additionally, the sulfur atom in the thiophene ring can also participate in coordination with certain metal centers. researchgate.net

Triazine-based ligands are well-regarded in the construction of diverse metal-organic materials due to their C3-symmetry and electron-deficient nature. researchgate.net The ability of the ligand to bridge multiple metal centers allows for the formation of extended one-, two-, or three-dimensional networks. The choice of metal ion and the specific coordination geometry dictated by the ligand are crucial in determining the final structure and properties of the resulting MOF. rsc.org

Zirconium-based MOFs, known for their exceptional chemical and thermal stability, are often used for catalytic applications. mdpi.comdtic.mil The integration of nitrogen-rich ligands like this compound into a Zr-MOF could create a robust framework with Lewis acidic metal nodes and basic nitrogen sites, a combination that is highly desirable for catalysis. dtic.mil The multifaceted coordination potential of this molecule, involving both its nitrogen and sulfur atoms, opens up extensive possibilities for creating novel metal-organic systems with tailored functionalities for applications in catalysis, sensing, and gas separation. researchgate.netrsc.org

Design of Polydentate and Multi-Directional Ligands Incorporating Triazine and Thiophene Moieties

The 1,3,5-triazine core is an excellent scaffold for designing polydentate and multi-directional ligands due to its C3 symmetry and the predictable geometry of its substitution patterns. nih.gov Starting with a core structure like this compound, the exocyclic amino groups can be functionalized to introduce additional coordinating groups. This strategy allows for the creation of ligands with multiple binding sites, capable of chelating metal ions or bridging multiple metal centers.

Formation of Metal Complexes and Supramolecular Coordination Polymers

The polydentate ligands derived from the triazine-thiophene framework readily form stable complexes with a variety of transition metals. The nitrogen atoms of the triazine ring, along with any additional coordinating groups appended to the diamino positions, act as donor sites for metal ions. This coordination-driven self-assembly can lead to the formation of discrete polynuclear metal complexes or extended, one-, two-, or three-dimensional supramolecular coordination polymers. uu.nlzju.edu.cn

The structure of the final assembly is dictated by the coordination geometry of the metal ion and the directionality of the ligand. For example, the dpyatriz ligand, which is structurally analogous to functionalized versions of this compound, has been shown to form a dinuclear [Co₂(dpyatriz)₂(NO₃)₂(MeOH)₂]²⁺ complex and a tetranuclear [Zn₄(dpyatriz)₂(NO₃)₈] complex. uu.nl In these structures, the ligand exhibits different coordination modes, acting as a tetradentate linker in the cobalt complex and a hexadentate linker in the zinc complex, showcasing the versatility of the triazine scaffold. uu.nl The chemistry of metal complexes involving s-triazine multidentate ligands is an active area of research, with applications ranging from biological modeling to materials science. tcarts.in

Applications in Catalysis and Electrocatalysis

The unique electronic properties and coordination capabilities of triazine-thiophene compounds and their metal complexes make them promising candidates for catalysis and electrocatalysis. The triazine core can stabilize metal centers in various oxidation states, while the thiophene moiety can participate in electron transfer processes. Covalent triazine frameworks (CTFs) incorporating thiophene units have been developed as heterogeneous photocatalysts. mdpi.com In these materials, the triazine units are the primary drivers of catalytic activity, which is further enhanced by the light-absorbing and electron-donating properties of the thiophene units. mdpi.com

A particularly significant application of metal complexes based on triazine-diamine ligands is the selective oxidation of methane (B114726) to methanol (B129727), a key challenge in industrial chemistry. mdpi.com While direct involvement of this compound has not been specified, closely related structures have shown remarkable activity. For instance, a copper(II) complex of a [6,6’-(2,2’-bipyridine-6,6’-diyl)bis(1,3,5-triazine-2,4-diamine)] ligand has been used in a solid electrolyte reactor for methane oxidation. nih.govacs.org This system demonstrated the ability to co-generate electric power and methanol, with methanol production rates reaching up to 1.85 mol L⁻¹ h⁻¹. acs.org

Similarly, a palladium(II) complex, cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, has been investigated for the same reaction. nih.gov When supported on carbon, this complex acted as a functional electrocatalyst, achieving a maximum methanol production rate of 4.2 mol L⁻¹ h⁻¹ at 0.05 V. nih.gov These findings highlight the potential of tuning the ligand structure and the central metal ion to achieve high efficiency in challenging oxidation reactions.

| Catalyst System | Metal Center | Maximum Production Rate (mol L⁻¹ h⁻¹) | Operating Conditions | Reference |

|---|---|---|---|---|

| [6,6’-(2,2’-bipyridine-6,6’-diyl)bis(1,3,5-triazine-2,4-diamine)]-Cu(II) on Carbon | Copper (Cu) | 1.85 | Solid Electrolyte Reactor; Near Short Circuit Potential | acs.org |

| cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine-Pd(II) on Carbon (20%) | Palladium (Pd) | 4.2 | Solid Electrolyte Reactor; 0.05 V | nih.gov |

In these catalytic systems, the metal ion (e.g., Cu or Pd) serves as the primary active site. The role of the triazine-based ligand is to create a stable coordination environment that modulates the electronic properties of the metal center, facilitating the catalytic cycle. Mechanistic studies on the copper-triazine complex suggest that its activity is linked to its ability to activate water. acs.org The distribution of the complex within the carbon support matrix is crucial for this process, which is believed to involve the generation of hydroxyl radicals that subsequently oxidize methane to methanol. semanticscholar.org

For the palladium-based catalyst, a synergistic mechanism is proposed where the Pd(II) complex activates water at low overpotentials while also providing sites for the adsorption of methane. nih.gov The design of the active site therefore involves not only the choice of the metal but also the careful tailoring of the ligand scaffold to ensure stability, appropriate electronic structure, and efficient interaction with the reactants.

Organic Electronics and Optoelectronic Materials

The donor-acceptor (D-A) architecture inherent in thienyl-triazine compounds makes them highly attractive for applications in organic electronics. nih.gov The electron-rich thiophene acts as the donor unit, while the electron-deficient triazine serves as the acceptor. nih.gov This intramolecular charge-transfer character is fundamental to the performance of materials used in organic solar cells and organic light-emitting devices (OLEDs). researchgate.net

Electron Transport-Type Host Materials for Organic Light-Emitting Devices (OLEDs)

In phosphorescent OLEDs (PhOLEDs), a host material is used to form the emissive layer, where it disperses a phosphorescent guest (dopant). nih.gov The host material should have a high triplet energy to ensure efficient energy transfer to the guest, as well as good charge transport properties. The electron-deficient nature of the 1,3,5-triazine core makes its derivatives excellent candidates for electron-transporting or bipolar host materials. researchgate.net

A derivative of the target compound, 4,4′-(6-(thiophen-2-yl)-1,3,5-triazine-2,4-diyl)bis(N,N-diphenylaniline) (TTT), has been successfully employed as a bipolar host material for high-efficiency green PhOLEDs. researchgate.net In this molecule, the diphenylaniline groups attached at the amino positions enhance hole-transporting capabilities, balancing the electron-transporting nature of the thienyl-triazine core. OLEDs fabricated with TTT as the host for iridium(III) phosphorescent emitters exhibited excellent performance, including low turn-on voltages, high efficiencies, and significantly reduced efficiency roll-off at high brightness. researchgate.net This improved performance is attributed to a better charge balance and a wider charge recombination zone within the emissive layer. researchgate.net

| Performance Metric | Value | Reference |

|---|---|---|

| Onset Voltage | 2.9 V - 3.0 V | researchgate.net |

| Maximum Current Efficiency | > 30.0 cd A⁻¹ | researchgate.net |

| Maximum Power Efficiency | > 15.0 lm W⁻¹ | researchgate.net |

| Efficiency Roll-off | Not significant at 10,000 cd m⁻² | researchgate.net |

Photoactive Materials and Fluorescence Properties

The combination of an electron-rich thiophene unit and an electron-deficient triazine ring, along with electron-donating amino groups, establishes this compound as a donor-π-acceptor (D-π-A) type chromophore. This architecture is fundamental to its photoactive properties. Molecules with this structure are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for fluorescence. researchgate.netbeilstein-journals.org

While specific experimental data for this compound is not extensively detailed in the available literature, the photophysical properties of analogous thiophene-triazine systems have been widely studied. For instance, related D-π-A fluorophores incorporating thiophene and triazine moieties have demonstrated significant fluorescence quantum yields, with values as high as 86% in solution and 41% in the solid state for some derivatives. beilstein-journals.orgbeilstein-archives.org These compounds often exhibit large Stokes shifts, which is advantageous in applications like organic light-emitting diodes (OLEDs) as it minimizes self-absorption. beilstein-journals.orgnih.gov The fluorescence of such systems can also be highly sensitive to the surrounding environment, showing solvatochromic effects where the emission wavelength shifts with solvent polarity. nih.govresearchgate.net This sensitivity makes them suitable for use as fluorescent probes and sensors. researchgate.net

Table 1: Representative Photophysical Properties of Analogous Thiophene-Triazine Systems

| Compound Family | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Thienothiophene-TPA-Boron D-π-A System | 411 nm (in THF) | 520 nm (in THF) | 109 nm | 86% (in THF) | beilstein-journals.org |

| Silyl-substituted Thienyl-Triazines | ~400 nm | ~490 nm | ~90 nm | up to 96% | semanticscholar.org |

Note: Data presented is for structurally related compounds to illustrate the potential properties of this compound.

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency

Organic molecules with a significant difference in electron density between donor and acceptor groups connected by a π-conjugated system often exhibit large molecular hyperpolarizabilities, which are the source of nonlinear optical (NLO) phenomena. nih.gov The D-π-A structure of this compound makes it a prime candidate for second-order NLO applications, such as second harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. nih.gov

For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group. rsc.org Theoretical studies on octupolar tri-s-triazines have shown that their first- and second-order polarizabilities (β and γ) are significantly larger than those of simpler s-triazine. nih.gov The attachment of π-systems, such as a thiophene ring, can further enhance these NLO properties. nih.gov While specific SHG efficiency values for this compound are not available, related organic crystals have shown SHG intensities many times that of standard materials like urea. rsc.org The efficiency of these materials is highly dependent on the molecular alignment within the crystal lattice.

Table 2: NLO Properties of Related Molecular Systems

| System Type | Property Measured | Key Finding | Reference |

|---|---|---|---|

| Octupolar Tri-s-triazines | Theoretical Polarizabilities (α, β, γ) | Values are significantly larger than for s-triazine, enhanced by π-system substituents. | nih.gov |

| Thiophene-based Terpyridine Complexes | Third-order NLO (Z-scan) | Two-photon absorption cross-section values up to 2583 GM. | rsc.org |

Note: This table provides context from related NLO materials to suggest the potential of this compound.

Supramolecular Chemistry and Self-Assembly Beyond Crystal Packing

The 2,4-diamino-1,3,5-triazine moiety is a well-established building block in supramolecular chemistry. nih.gov The amino groups and the triazine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. This allows the molecule to form predictable and robust self-assembled structures, such as tapes, rosettes, and layered networks, through complementary hydrogen bonding. rsc.org The presence of the thiophene group adds potential for π-π stacking interactions, further directing the self-assembly process. semanticscholar.org

Host-Guest Chemistry Applications

The porous networks formed by the self-assembly of diamino-triazine derivatives can create voids or channels capable of encapsulating guest molecules. researchgate.net Studies on 2,4-diamino-6-methyl-1,3,5-triazine have shown that it can co-crystallize with various aliphatic dicarboxylic acids to form distinct host-guest assemblies. researchgate.net Depending on the pKa of the guest acid, the triazine can either form the host network itself or act as a guest within a network formed by the acid. researchgate.net Given its structural similarity, this compound is expected to form similar host-guest complexes, potentially with selectivity based on the size, shape, and chemical nature of the guest molecule that can interact with the thiophene residue.

Anion Recognition and Sensing Platforms

The hydrogen-bond donating capabilities of the two amino groups on the triazine ring are crucial for anion recognition. These N-H groups can form strong hydrogen bonds with anionic species, particularly those with localized negative charge and hydrogen bond accepting sites, such as fluoride, acetate, and dihydrogen phosphate. The triazine ring acts as a rigid scaffold, pre-organizing the amino groups for effective binding. While specific studies on this compound as an anion receptor are limited, the fundamental principles of anion binding by urea, thiourea, and amine-based receptors are well-established. mdpi.comosti.gov The binding event can be transduced into a detectable signal, for example, a change in fluorescence or a colorimetric shift, if the anion interaction perturbs the electronic structure of the D-π-A system. This would allow for its use as a selective anion sensor.

Conclusion and Future Research Directions

Summary of Key Academic Achievements in 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine Research

A comprehensive review of academic literature indicates that dedicated research focusing exclusively on this compound is limited. The principal achievement to date is its successful synthesis and characterization, making it available as a chemical intermediate for broader scientific applications. Publicly accessible databases such as PubChem list its fundamental computed properties, including its molecular formula (C₇H₇N₅S) and molecular weight (193.23 g/mol ). researchgate.netnih.gov Commercial availability through suppliers like Sigma-Aldrich further confirms its status as a recognized, albeit understudied, chemical compound. sigmaaldrich.com While extensive research exists on related structures, such as N²,6-substituted 1,3,5-triazine-2,4-diamines and larger thiophene-triazine systems, the specific academic achievements for this individual compound are yet to be prominently documented. nih.gov

Identification of Unexplored Research Frontiers and Challenges

The limited body of research on this compound presents a number of unexplored frontiers. A primary area for investigation is the systematic exploration of its synthesis and the optimization of reaction conditions. While green synthesis methodologies like microwave-assisted reactions have been successfully employed for other 2,4-diamino-1,3,5-triazines, their specific application and efficiency for this thiophene-substituted variant remain to be detailed. chim.itrsc.org

A significant challenge lies in the comprehensive characterization of its physicochemical properties. Detailed experimental data on its solubility, stability, and electronic properties are necessary to understand its potential applications. Furthermore, its crystal structure and self-assembly behavior, driven by the hydrogen-bonding capabilities of the diamino-triazine moiety, are critical areas for future study. chim.it The biological activities of this compound are largely unknown; drawing parallels from the broader class of N²,6-substituted 1,3,5-triazine-2,4-diamines, which have shown potential in targeting various enzymes and receptors, suggests that its pharmacological profile is a key unexplored frontier. nih.gov

Potential for Novel Material Development and Advanced Chemical Transformations

The molecular architecture of this compound, which combines an electron-rich thiophene (B33073) ring with an electron-deficient diaminotriazine core, suggests significant potential for the development of novel materials. This donor-acceptor (D-A) characteristic is a sought-after feature in materials science for creating organic semiconductors and other functional materials. nih.gov

This compound could serve as a foundational building block for more complex structures. For instance, it could be used to synthesize larger, star-shaped molecules, similar to 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, which have applications in organic electronics and porous materials. nih.gov Its structure is also conducive to the formation of polymers and covalent organic frameworks (COFs). Thiophene-based covalent triazine frameworks have demonstrated utility as heterogeneous photocatalysts, and this compound could offer a new monomer for creating such materials with tailored properties for sustainable chemistry applications. mdpi.com

In the realm of advanced chemical transformations, the presence of multiple nitrogen and sulfur atoms makes it a candidate for investigation as a ligand in coordination chemistry or as an organocatalyst. The triazine and thiophene moieties can interact with metal centers or participate in catalytic cycles.

Interdisciplinary Research Opportunities with Triazine-Thiophene Systems

The unique combination of the triazine and thiophene heterocycles in this compound opens up numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Chemical Biology : The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, with derivatives showing anticancer, anti-inflammatory, and CNS-related activities. nih.govmdpi.com The presence of the diaminotriazine core, in particular, suggests that this compound could be a starting point for developing novel therapeutic agents. nih.gov Interdisciplinary studies combining synthetic chemistry with pharmacological screening could uncover potent and selective bioactive molecules.

Materials Science and Engineering : The development of new organic electronic materials is a highly interdisciplinary field. The D-A nature of this molecule makes it a target for collaboration between chemists, physicists, and materials engineers to design and fabricate new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govrsc.org Its potential use in creating porous polymers also invites research into gas storage and separation applications. rsc.org

Catalysis and Green Chemistry : Exploring the catalytic potential of this compound and its derivatives in organic synthesis aligns with the principles of green chemistry. Research at the intersection of inorganic and organic chemistry could lead to the development of novel, efficient, and recyclable catalytic systems. mdpi.com

Q & A

Q. Basic Research Focus

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity.

- Enzyme inhibition : Fluorometric assays targeting dihydrofolate reductase (DHFR) or kinases, with IC₅₀ calculations .

How can researchers optimize reaction yields and purity during scaled-up synthesis?

Advanced Research Focus

Use Design of Experiments (DoE) to identify critical factors (e.g., temperature gradients, solvent polarity). For example: